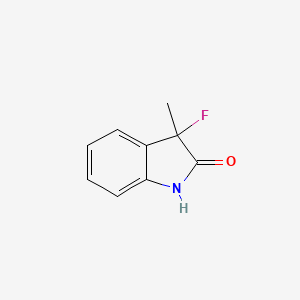

3-Fluoro-3-methylindolin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8FNO |

|---|---|

Molekulargewicht |

165.16 g/mol |

IUPAC-Name |

3-fluoro-3-methyl-1H-indol-2-one |

InChI |

InChI=1S/C9H8FNO/c1-9(10)6-4-2-3-5-7(6)11-8(9)12/h2-5H,1H3,(H,11,12) |

InChI-Schlüssel |

UTTBEBFLXOQWDE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=CC=CC=C2NC1=O)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Fluoro 3 Methylindolin 2 One and Analogous Structures

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing 3-methylindolin-2-one or a related precursor. This approach is broadly categorized into electrophilic and nucleophilic methods, depending on the nature of the fluorine source.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a common and effective strategy that utilizes reagents with an electron-deficient fluorine atom ("F+"). These reagents react with nucleophilic carbon centers, such as enolates derived from 3-substituted oxindoles.

N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline solid that serves as a mild and highly effective electrophilic fluorinating agent. organic-chemistry.orgresearchgate.netmdpi.comacs.org It is widely employed for the fluorination of carbanions and enolates, making it well-suited for the synthesis of 3-fluorooxindoles. acs.org The reaction typically proceeds by deprotonating the C3 position of a 3-substituted oxindole (B195798) with a suitable base to form an enolate, which then attacks the electrophilic fluorine of NFSI.

Research has demonstrated that structural modifications to the NFSI reagent can fine-tune its reactivity and improve enantioselectivity in catalytic systems. For instance, the use of N-fluoro-4,4'-difluorobenzenesulfonamide in conjunction with a chiral palladium catalyst has yielded 3-fluoro-2-oxindoles in excellent yields (up to 98%) and enantioselectivities (up to 99% ee) under mild conditions. nih.gov The choice of protecting group on the indole (B1671886) nitrogen and substituents on the aromatic ring can influence the reaction's efficiency. lookchem.com

Table 1: Examples of Electrophilic Fluorination using NFSI and Analogues

| Substrate | Fluorinating Agent | Catalyst/Base | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| N-Boc-3-methyloxindole | N-fluoro-4,4'-difluorobenzenesulfonamide | (R)-BINAP-Pd(II) complex | Toluene | 95 | 98 | nih.gov |

| N-Benzoyl-2-methylindole | NFSI | NH4Cl (additive) | THF | 75 (for difluoro product) | N/A | lookchem.com |

| 3-Phenyloxindole | NFSI | NaH | THF/DMF | ~65 | N/A | mdpi.com |

Selectfluor® (F-TEDA-BF4) is another widely used, commercially available electrophilic fluorinating agent. nih.govlibretexts.org It is an air- and moisture-stable salt known for its broad reactivity and user-friendly nature. libretexts.org The synthesis of 3-fluorooxindoles using Selectfluor often involves the direct fluorination of an appropriate indolin-2-one precursor. acs.org

Studies have shown that reaction conditions, particularly the choice of solvent, can selectively determine the product outcome. For example, the fluorination of hydrazonoindolin-2-one with Selectfluor can produce either 3-fluorooxindoles or 3,3-difluorooxindoles depending on the solvent system. mdpi.com Furthermore, the addition of a Lewis acid can significantly enhance the yields of 3-fluorooxindoles, particularly for substrates containing basic amine moieties. acs.org This is attributed to the Lewis acid decreasing the nucleophilicity of other groups in the molecule, thereby preventing side reactions. acs.org

Table 2: Synthesis of 3-Fluorooxindoles using Selectfluor

| Substrate | Additive/Conditions | Solvent | Yield (%) | Notes | Reference |

| 3-Hydrazonoindolin-2-one | LiOAc | MeCN | 78 | Selective for mono-fluorination | mdpi.com |

| N,N-dialkyltryptamine | Lewis Acid (e.g., BF3·OEt2) | MeCN | ~80-90 | Oxidative fluorination | acs.org |

| Substituted Indole | H2O | MeCN | Good | Leads to 3,3-difluoroindolin-2-ols | nih.gov |

Nucleophilic Fluorination Techniques

While electrophilic methods are common, nucleophilic fluorination offers a desirable alternative due to the low cost of fluoride (B91410) sources. acs.org This approach typically involves the displacement of a leaving group at the C3 position with a fluoride ion (F-). However, nucleophilic fluorination at a sterically hindered tertiary carbon, such as in 3-substituted oxindoles, presents significant challenges. acs.org

A notable advancement in this area is the asymmetric nucleophilic fluorination of spiroaziridine oxindoles. In this strategy, a spiroaziridine ring at the C3 position undergoes a regio- and stereocontrolled ring-opening upon attack by a nucleophilic fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org This method proceeds with retention of configuration through a double inversion mechanism, facilitated by anchimeric assistance from the oxindole unit. acs.org This technique has successfully produced a variety of 3-fluoro-3-substituted oxindoles with excellent enantioselectivity (up to >99% ee) without the need for a metal catalyst. acs.org

Ring-Closure Strategies for Indolin-2-one Construction

An alternative to direct fluorination is the construction of the indolin-2-one (oxindole) core from acyclic precursors. This is particularly useful for creating diverse analogs. Transition-metal catalysis is a powerful tool for facilitating the necessary intramolecular cyclization.

Transition-Metal Catalyzed Intramolecular Cyclization

Palladium-catalyzed reactions are prominent in the synthesis of the oxindole ring system. mdpi.com These methods often involve the intramolecular cyclization of suitably functionalized anilide precursors. Key strategies include the Heck reaction and Buchwald-Hartwig amination.

Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed cyclization of an alkene-tethered aryl halide. For oxindole synthesis, an N-allyl-2-haloanilide can undergo an intramolecular Heck reaction to form a 3-methyleneindolin-2-one, which can be further functionalized. This approach is versatile for creating 3,3-disubstituted oxindoles. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination/α-Arylation: This powerful C-N bond-forming reaction can be applied intramolecularly to synthesize oxindoles. organic-chemistry.orgwikipedia.org The reaction involves the palladium-catalyzed α-arylation of an amide, where an enolate derived from an N-(2-halophenyl)acetamide cyclizes to form the oxindole ring. nih.govorganic-chemistry.org This method is highly effective for synthesizing 3,3-disubstituted oxindoles and has been developed into highly enantioselective variants using chiral N-heterocyclic carbene (NHC) ligands. nih.gov

While these methods typically construct the carbon skeleton of the target molecule, they represent a crucial step in a multi-step synthesis. For 3-fluoro-3-methylindolin-2-one, a synthetic sequence could involve the palladium-catalyzed formation of 3-methylindolin-2-one, followed by one of the direct fluorination strategies described previously.

Photocatalyzed Intramolecular Cyclization

The direct synthesis of this compound via photocatalyzed intramolecular cyclization is not extensively documented in the current scientific literature. While visible-light photocatalysis has emerged as a powerful tool for various organic transformations, including the synthesis of fluorinated heterocycles, a specific protocol for the intramolecular cyclization leading to the title compound remains to be fully developed and reported.

Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been successfully employed for the synthesis of trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. mdpi.com Similarly, photocatalytic methods have been developed for the synthesis of 3-fluoroindoles from N-arylamines bearing a CF2I group through a process involving a difluorinated radical that cyclizes intramolecularly. organic-chemistry.org These related methodologies suggest the potential of photocatalysis for the construction of fluorinated oxindoles, though a direct application for the synthesis of this compound through intramolecular cyclization has not been specifically described.

Precursor-Based Synthesis and Derivatization Routes

Synthesis via Hydrazonoindolin-2-one Intermediates

A significant route for the synthesis of 3-fluorooxindoles involves the use of hydrazonoindolin-2-one intermediates. This method provides a versatile platform for the introduction of fluorine at the C3 position of the oxindole core.

Research has demonstrated an efficient synthesis of 3-fluorooxindoles from the fluorination of hydrazonoindolin-2-one using Selectfluor as the fluorinating agent. researchgate.net The reaction conditions, particularly the choice of solvent, have been found to be critical in determining the product selectivity between 3-fluorooxindoles and 3,3-difluorooxindoles. researchgate.net For instance, conducting the reaction in different solvents can selectively yield either the mono- or di-fluorinated product. researchgate.net The reaction is compatible with a broad range of substrates and proceeds under mild conditions, making it a valuable method in synthetic chemistry. researchgate.net

The general procedure involves the treatment of a 3-hydrazono-2-oxindole with Selectfluor and a base, such as lithium acetate (B1210297), in a suitable solvent. researchgate.net The reaction temperature and choice of base are also important parameters that can be optimized to maximize the yield of the desired 3-fluorooxindole. researchgate.net

Table 1: Selected Examples of 3-Fluorooxindole Synthesis from Hydrazonoindolin-2-ones researchgate.net

| Entry | Substrate (Hydrazonoindolin-2-one) | Solvent | Base | Temperature (°C) | Yield of 3-Fluorooxindole (%) | Yield of 3,3-Difluorooxindole (%) |

| 1 | 3-hydrazono-1-methylindolin-2-one | MeCN | LiOAc | 70 | 0 | 49 |

| 2 | 3-hydrazono-1-methylindolin-2-one | DCE | LiOAc | 70 | 46 | 3 |

| 3 | 3-hydrazono-5-bromoindolin-2-one | DCE | LiOAc | 70 | 42 | 5 |

| 4 | 3-hydrazono-5-chloroindolin-2-one | DCE | LiOAc | 70 | 45 | 4 |

Note: This table is generated based on data reported in the cited literature and is for illustrative purposes.

Generation from 3-Acetyl-3-fluorooxindoles

Another effective strategy for the synthesis of 3-substituted 3-fluorooxindoles involves the deacylation of 3-acetyl-3-fluorooxindoles. This approach allows for the in situ generation of a 3-fluorooxindole enolate, which can then be trapped by various electrophiles to introduce a substituent at the C3 position.

The process begins with the fluorination of 3-acetyl-2-oxindoles using an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI), often catalyzed by a Lewis acid like magnesium perchlorate, to yield the 3-acetyl-3-fluoro-2-oxindole precursor. mdpi.com These precursors are then subjected to a base-promoted deacylative alkylation. mdpi.com The use of a suitable base, such as Triton B, facilitates the removal of the acetyl group and the formation of the 3-fluoro-2-oxindole enolate. mdpi.com This nucleophilic intermediate can then react with a variety of electrophiles, including alkyl halides and Michael acceptors, to afford the desired 3-alkylated-3-fluoro-2-oxindoles in good to very high yields. mdpi.com

This methodology provides a straightforward route to compounds like this compound by using methyl iodide as the electrophile in the deacylative alkylation step.

Detrifluoroacetylative Approaches to Fluorinated Enolates

A powerful and operationally simple method for generating fluorinated enolates for the synthesis of compounds with a C-F stereogenic center is the detrifluoroacetylative approach. rsc.orgresearchgate.net This strategy involves the in situ generation of cyclic fluoro-enolates from stable precursors, which can then participate in various asymmetric reactions. rsc.org

The precursors for this method are cyclic-amide-based hydrates, which can be prepared from oxindoles in a two-step process. rsc.orgresearchgate.net First, the oxindole is reacted with ethyl trifluoroacetate, followed by fluorination with an electrophilic fluorinating agent like Selectfluor. rsc.orgresearchgate.net These hydrate (B1144303) precursors undergo a carbon-carbon bond cleavage in the presence of an organic base, releasing trifluoroacetic acid and generating the desired fluoro-enolate. rsc.orgresearchgate.net

These in situ generated fluorinated enolates have been successfully employed as versatile nucleophiles in a range of asymmetric transformations, including aldol (B89426), Mannich, and Michael addition reactions. rsc.orgresearchgate.net The stereochemical outcome of these reactions can often be controlled by the use of a chiral catalyst or auxiliary, allowing for the preparation of enantiomerically enriched products. rsc.org This method represents a significant advance in the synthesis of polyfunctional compounds featuring a quaternary C-F stereocenter. rsc.org

Advanced Chemical Transformations and Reactivity Profiles of 3 Fluoro 3 Methylindolin 2 One Derivatives

Carbon-Carbon Bond Forming Reactions at the Quaternary Center

The construction of a quaternary carbon center, particularly one bearing a fluorine atom, presents a formidable synthetic challenge. Researchers have developed several methodologies to functionalize the C3 position of 3-fluoro-3-methylindolin-2-one, enabling the synthesis of complex and potentially bioactive molecules.

Diastereoselective Aldol (B89426) Reactions with Carbonyl Compounds

The deacetylative aldol reaction of N-methyl-3-acetyl-3-fluoro-2-oxindole with various aldehydes has been shown to be a diastereoselective process, preferentially affording the syn-stereoisomer in good yields. ua.esunizar.es This transformation proceeds through the in situ generation of a fluoroenolate, which then reacts with the aldehyde. The observed diastereoselectivity is rationalized by a chair-like transition state. ua.esunizar.es

The synthesis of the starting material, N-methyl-3-acetyl-3-fluoro-2-oxindole, is achieved by fluorinating N-methyl-3-acetyl-2-oxindole with N-fluorobenzenesulfonimide (NFSI) in the presence of a Lewis acid such as magnesium perchlorate. ua.es The subsequent deacetylative aldol reaction is then carried out under basic conditions. ua.es

Table 1: Diastereoselective Deacylative Aldol Reaction of N-Methyl-3-acetyl-3-fluoro-2-oxindole with Aldehydes ua.es

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | 3-Fluoro-3-(1-hydroxy-2-phenylethyl)-1-methylindolin-2-one | 85 | >95:5 |

| 4-Nitrobenzaldehyde | 3-Fluoro-3-(1-hydroxy-2-(4-nitrophenyl)ethyl)-1-methylindolin-2-one | 78 | >95:5 |

| 4-Chlorobenzaldehyde | 3-Fluoro-3-(2-(4-chlorophenyl)-1-hydroxyethyl)-1-methylindolin-2-one | 82 | >95:5 |

| 2-Naphthaldehyde | 3-Fluoro-3-(1-hydroxy-2-(naphthalen-2-yl)ethyl)-1-methylindolin-2-one | 75 | >95:5 |

Asymmetric Michael Additions to Electron-Deficient Alkenes

The conjugate addition of the enolate derived from 3-fluoro-2-oxindoles to electron-deficient alkenes provides a direct route to 3,3-disubstituted oxindoles. The deacylative Michael addition of 3-acetyl-3-fluoro-2-oxindoles to various Michael acceptors can be promoted by bases like Triton B. nih.gov This method allows for the introduction of a variety of alkyl chains at the C3 position.

While the specific asymmetric Michael addition of this compound is not extensively detailed in the provided search results, related base-catalyzed Michael additions of glycine (B1666218) imines to electron-deficient alkenes have been studied, suggesting the feasibility of such reactions. scispace.com Furthermore, nickel-catalyzed asymmetric Michael additions of 3-acyloxy-2-oxindoles to nitroalkenes have been developed, achieving excellent yields and stereoselectivities. researchgate.net These related methodologies pave the way for the development of asymmetric Michael additions specifically for this compound.

Allylic Alkylation Reactions via Metal Catalysis

Palladium-catalyzed allylic alkylation represents a powerful tool for the formation of carbon-carbon bonds. The deacylative allylation of 3-acetyl-3-fluoro-2-oxindoles with allylic alcohols has been successfully achieved using a palladium catalyst. nih.gov Specifically, the reaction of 3-acetyl-3-fluoro-1-methyl-2-oxindole with allyl alcohol in the presence of Pd(OAc)₂ and a phosphine (B1218219) ligand such as dppp, using LiOtBu as a base, yields the corresponding 3-allyl-3-fluoro-2-oxindole in good yield. nih.govresearchgate.netua.es This methodology provides a direct route to introduce an allyl group at the sterically hindered quaternary center.

Iridium-catalyzed asymmetric allylic substitution reactions have also been explored for the synthesis of enantioenriched tertiary allylic fluorides, demonstrating the potential for enantioselective allylic alkylations at fluorinated electrophiles. escholarship.org

Table 2: Palladium-Catalyzed Deacylative Allylation of 3-Acetyl-3-fluoro-1-methylindolin-2-one nih.govua.es

| Allylic Alcohol | Catalyst System | Base | Product | Yield (%) |

| Allyl alcohol | Pd(OAc)₂ / dppp | LiOtBu | 3-Allyl-3-fluoro-1-methylindolin-2-one | 70 |

Mannich-Type Reactions with Imines

The Mannich reaction, a three-component condensation, is a fundamental carbon-carbon bond-forming reaction that produces β-aminocarbonyl compounds. organic-chemistry.org While direct Mannich-type reactions of this compound are not explicitly described in the provided results, the general reactivity of oxindole (B195798) derivatives in such transformations is well-established. For instance, asymmetric Mannich-type reactions of α-trifluoromethyl amides with isatin (B1672199) imines have been reported, leading to β-CF₃ amines with a 2-indolinone unit. thieme.de Furthermore, various catalytic systems, including organocatalysts and metal complexes, have been employed for the enantioselective Mannich reaction of different nucleophiles with isatin imines, producing chiral 3-substituted 3-amino-2-oxindoles. beilstein-journals.org These precedents suggest the potential for developing Mannich-type reactions involving the enolate of this compound and various imines to access novel fluorinated amino-oxindole derivatives.

Deacylative Alkylation and Allylation Processes

Deacylative alkylation (DaA) has emerged as a versatile strategy for the synthesis of 3-substituted-3-fluoro-2-oxindoles. nih.gov This method involves the in situ generation of a 3-fluoro-2-oxindole enolate from a 3-acetyl-3-fluoro-2-oxindole precursor under mild basic conditions, followed by reaction with an electrophile. nih.gov Triton B has been identified as an effective base for promoting the deacylative alkylation with alkyl halides and Michael acceptors, affording the corresponding 3-alkylated-3-fluoro-2-oxindoles in good to very high yields. nih.govrsc.org

Similarly, palladium-catalyzed deacylative allylation has been successfully applied to 3-acetyl-3-fluoro-2-oxindoles using allylic alcohols as the electrophile. nih.gov This process, typically carried out with a palladium acetate (B1210297) catalyst and a phosphine ligand, provides a convenient route to 3-allylated 3-fluoro-2-oxindoles. nih.govresearchgate.net

Table 3: Deacylative Alkylation of 3-Acetyl-3-fluoro-1-methylindolin-2-one with Alkyl Halides rsc.org

| Alkyl Halide | Base | Product | Yield (%) |

| Iodomethane | Triton B | 3-Fluoro-1,3-dimethylindolin-2-one | 85 |

| Benzyl (B1604629) bromide | Triton B | 3-(Benzoyl)-3-fluoro-1-methylindolin-2-one | 92 |

| Allyl bromide | Triton B | 3-Allyl-3-fluoro-1-methylindolin-2-one | 78 |

Other Selective Derivatizations

Beyond the functionalization at the C3 position, other selective derivatizations of the indoline (B122111) scaffold offer avenues for creating diverse molecular architectures. While the provided search results primarily focus on the C3 position, methodologies for the selective functionalization of other positions on the indoline ring have been developed for related systems. For example, palladium-catalyzed C5-H olefination of directing-group-free indolines has been reported, showcasing the possibility of functionalizing the aromatic core. acs.org Additionally, oxidative arylthiocyanation of activated alkenes can lead to 3-alkylthiocyanato-2-oxindoles, which can be further transformed. mdpi.com The synthesis of 3-fluoroindoles and 3,3-difluoroindolines from 2,2-difluoro-2-phenylethan-1-amines via C–H/N–H coupling has also been explored, indicating alternative strategies for constructing the fluorinated indole (B1671886) core. thieme-connect.com While not directly applied to this compound in the provided context, these methods highlight the broader potential for selective derivatizations of the oxindole framework.

Functional Group Interconversions

Functional group interconversions of this compound derivatives primarily revolve around the manipulation of substituents at the 1- and 3-positions to facilitate further reactions. A key strategy involves the use of an acetyl group at the C3-position, which can be readily introduced and subsequently removed to generate a reactive enolate.

A prominent example of functional group interconversion is the deacylative reaction of 3-acetyl-3-fluoro-2-oxindoles. researchgate.net The acetyl group can be introduced at the 3-position and serves as a precursor to a nucleophilic carbon center. ua.es This intermediate is generated through a base-promoted retro-Claisen condensation, which expels the acetyl group and forms a 3-fluoro-2-oxindole enolate in situ. researchgate.netua.es This transformation is pivotal as it converts the relatively stable dicarbonyl compound into a highly reactive nucleophile under mild conditions, poised for various substitution reactions. rsc.orgscielo.br

While less explored specifically for the 3-fluoro-3-methyl derivative, general oxindole chemistry suggests other potential interconversions. These include the reduction of the C2-carbonyl group to yield a 3-fluoro-3-methylindoline or oxidation to form a 3-fluoro-3-methylisatin derivative. Furthermore, the nitrogen atom of the lactam can undergo functionalization, such as methylation or protection with other groups, which influences the compound's reactivity and solubility. ua.es

Selective Substitution Reactions

The 3-fluoro-2-oxindole enolate, generated in situ from precursors like 3-acetyl-3-fluoro-1-methylindolin-2-one, is a versatile intermediate for a range of selective substitution reactions. rsc.orgscielo.br These reactions are fundamental for creating 3,3-disubstituted oxindoles, which are prevalent in many biologically active molecules. researchgate.net

Deacylative Alkylation and Michael Addition:

The base-promoted deacylative alkylation (DaA) allows for the generation of the 3-fluoro-2-oxindole enolate under very mild conditions, which can then react with various electrophiles. rsc.org Using a base like Triton B, the enolate can be trapped by alkyl halides or Michael acceptors to afford the corresponding 3-alkylated or 3-Michael adducts of 3-fluoro-2-oxindoles in good to very high yields. researchgate.netrsc.org This method provides a straightforward route to 3,3-disubstituted-3-fluoro-2-oxindoles, which are otherwise challenging to synthesize. rsc.org

| Electrophile | Product | Yield (%) |

|---|---|---|

| Allyl bromide | 3-Allyl-3-fluoro-1-methylindolin-2-one | 95 |

| Benzyl bromide | 3-Benzyl-3-fluoro-1-methylindolin-2-one | 97 |

| Ethyl iodoacetate | Ethyl 2-(3-fluoro-1-methyl-2-oxoindolin-3-yl)acetate | 90 |

| Methyl acrylate | Methyl 3-(3-fluoro-1-methyl-2-oxoindolin-3-yl)propanoate | 93 |

| Acrylonitrile | 3-(3-Fluoro-1-methyl-2-oxoindolin-3-yl)propanenitrile | 88 |

Palladium-Catalyzed Deacylative Allylation:

Beyond simple alkylating agents, the enolate can participate in more complex transition-metal-catalyzed reactions. A palladium-catalyzed deacylative allylation has been developed using allylic alcohols as the electrophile. rsc.org This reaction, promoted by a base such as lithium tert-butoxide (LiOtBu) and a palladium catalyst system [Pd(OAc)₂/dppp], provides 3-allylated 3-fluoro-2-oxindoles in good yields. rsc.org This transformation demonstrates the compatibility of the in situ generated fluoroenolate with palladium catalysis. rsc.org

| Allylic Alcohol | Base | Product | Yield (%) |

|---|---|---|---|

| Allyl alcohol | LiOtBu | 3-Allyl-3-fluoro-1-methylindolin-2-one | 70 |

| Cinnamyl alcohol | LiOtBu | 3-Fluoro-1-methyl-3-((E)-3-phenylallyl)indolin-2-one | 72 |

| (E)-But-2-en-1-ol | LiOtBu | 3-((E)-But-2-en-1-yl)-3-fluoro-1-methylindolin-2-one | 65 |

Other notable substitution reactions involving 3-fluorooxindole nucleophiles include Mannich-type reactions with imines and diastereoselective aldol reactions with aldehydes, further highlighting the synthetic utility of this reactive intermediate for constructing complex molecular architectures. ua.escolab.ws Additionally, visible-light photoredox-catalyzed cross-dehydrogenative coupling of 3-fluorooxindoles with substrates like tetrahydroisoquinolines has been reported as a method to form new C-C bonds at the 3-position. researchgate.net

Mechanistic Investigations and Theoretical Insights into 3 Fluoro 3 Methylindolin 2 One Reactivity

Elucidation of Reaction Pathways

The formation and subsequent reactions of 3-Fluoro-3-methylindolin-2-one involve a series of carefully orchestrated steps, the elucidation of which has been a subject of significant research. These investigations have focused on identifying key intermediates and transition states that dictate the reaction's progress and stereochemical outcome.

Analysis of Transition States and Intermediates

The synthesis of 3-fluoro-3-substituted oxindoles, including the methyl derivative, often employs electrophilic fluorinating agents such as Selectfluor. Mechanistic studies on related systems suggest that the reaction of a 3-substituted indole (B1671886) with Selectfluor proceeds through an unstable 3-fluoroindolenine intermediate. organic-chemistry.org This intermediate is then thought to undergo further reactions to yield the final 3-fluorooxindole product.

While specific transition state calculations for the fluorination of 3-methylindolin-2-one are not extensively detailed in the available literature, computational studies on analogous electrophilic aromatic substitutions provide valuable insights. Density Functional Theory (DFT) has been utilized to calculate the transition state structures for the acid-catalyzed chlorination of indole, revealing the geometric arrangements and energy barriers for electrophilic attack at different positions of the indole ring. Such computational models can be extrapolated to understand the transition state of electrophilic fluorination, where the approach of the fluorinating agent to the electron-rich enamine-like double bond of the 3-methyloxindole precursor would be a critical step.

Probing Stereocontrol Mechanisms

The creation of the stereocenter at the C3 position of this compound is a key challenge and a focal point of mechanistic studies. Research into the stereocontrolled synthesis of 3-fluorooxindoles has revealed that the mechanism of stereocontrol is highly dependent on the nature of the fluorinating agent and the reaction conditions.

In the context of asymmetric nucleophilic fluorination to form 3-fluoro-3-substituted oxindoles, studies have shown that the reaction can proceed with excellent enantioselectivity. Experimental evidence, including the regio- and stereocontrolled ring opening of a related spiroaziridine oxindole (B195798), suggests a mechanism involving anchimeric assistance, leading to retention of configuration at the C3 position. This implies that neighboring group participation plays a crucial role in guiding the incoming fluoride (B91410) to a specific face of the molecule.

Furthermore, investigations into the configurational stability of 3-fluorooxindoles have demonstrated that the presence of a fluorine atom at the chiral center significantly increases the stability against racemization compared to its 3-methyl analogue. nih.gov This enhanced stability is an important factor in preserving the enantiopurity of the product once it is formed. The stereochemical outcome of reactions involving this compound is therefore a product of both the kinetic control during the bond-forming step and the inherent configurational stability of the fluorinated product.

Computational Chemistry Methodologies

To gain a deeper, quantitative understanding of the factors governing the reactivity and stereoselectivity of this compound, researchers have turned to a variety of computational chemistry methodologies. These theoretical tools allow for the detailed examination of electronic structures, reaction energies, and orbital interactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. For systems related to this compound, DFT calculations have been employed to explore reaction mechanisms and predict stereochemical outcomes. For instance, in the context of cycloaddition reactions to form spiro[pyrrolidin-3,2'-oxindole] derivatives, DFT has been used to investigate possible transition states and products, with theoretical results showing good agreement with experimental findings.

While specific DFT studies on the electrophilic fluorination of 3-methyloxindole are not prevalent, the principles of such calculations are well-established. A typical DFT study would involve optimizing the geometries of the reactants, intermediates, transition states, and products. The calculated energies of these species would then be used to construct a reaction energy profile, providing insights into the reaction kinetics and thermodynamics.

Table 1: Representative Applications of DFT in Oxindole Chemistry

| Application Area | Investigated Aspect | Key Findings |

| Cycloaddition Reactions | Transition States and Product Stability | Theoretical results align with experimental findings, confirming the most stable products and kinetically feasible pathways. |

| Halogenase Site Selectivity | Reaction Mechanism and Site Selectivity | Transition state structures for electrophilic attack on the indole ring were calculated, providing insights into regioselectivity. |

| Racemization Kinetics | Configurational Stability | DFT calculations could be used to rationalize the observed higher configurational stability of 3-fluorooxindoles compared to their non-fluorinated counterparts. |

This table is illustrative and based on studies of related oxindole systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative and often quantitative framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.comucsb.edulibretexts.orglibretexts.org In the context of the electrophilic fluorination of the enolate or enamine precursor to this compound, the reaction can be viewed as an interaction between the HOMO of the electron-rich oxindole derivative and the LUMO of the electrophilic fluorinating agent (e.g., Selectfluor).

The energy and spatial distribution of the HOMO of the 3-methyloxindole precursor would be critical in determining the site of electrophilic attack. The theory predicts that the reaction will occur at the atom where the HOMO has its largest coefficient. For an enolate, this is typically the α-carbon (the C3 position of the oxindole ring), which is consistent with the observed reactivity. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is also a key determinant of the reaction rate; a smaller energy gap generally leads to a faster reaction.

Electron Localization Function (ELF) Analysis

While direct ELF analysis data for this compound is not available, computational studies on related fluorinated organic molecules and oxindole derivatives offer some general insights into the potential electronic effects of the fluorine atom in this specific context.

Theoretical investigations on other fluorinated compounds have shown that the introduction of fluorine can lead to a stabilization of molecular orbitals. This stabilization can affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's chemical reactivity and its participation in chemical reactions.

Although specific ELF basin populations and synaptic orders for this compound cannot be presented without dedicated computational studies, a hypothetical analysis would likely reveal a high electron localization around the fluorine atom, characteristic of a highly polar covalent bond. The analysis would also be expected to detail the electronic environment of the amide bond within the lactam ring and the aromatic system, providing a complete picture of the bonding landscape.

Further computational research, specifically employing ELF analysis, is required to provide a detailed and accurate description of the electronic structure of this compound. Such studies would be invaluable for a deeper understanding of its chemical behavior and for the rational design of new synthetic methodologies and applications.

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 3 Methylindolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). This data is crucial for confirming the successful synthesis and purity of 3-fluoro-3-methylindolin-2-one and its derivatives.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) is fundamental for identifying the number and types of hydrogen atoms in a molecule. In the context of this compound and its derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the indolinone core, the methyl group at the C3 position, and any protons on substituents attached to the nitrogen atom or the aromatic ring. For instance, in derivatives of 3-fluoro-3-hydroxy-1-methylindolin-2-one, the methyl group protons typically appear as a singlet around 3.25 ppm. rsc.org The aromatic protons exhibit complex splitting patterns in the range of 6.94 to 7.62 ppm, with their exact chemical shifts and coupling constants influenced by the position of substituents on the aromatic ring. rsc.org Similarly, for N-substituted derivatives, the protons of the substituent will have distinct signals, such as the singlet observed for a benzyl (B1604629) group. rsc.org

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| 3-Fluoro-3-hydroxy-1-methylindolin-2-one | Chloroform-d | 7.62 – 7.51 (m, 2H), 7.22 (t, J = 7.6 Hz, 1H), 6.94 (d, J = 7.9 Hz, 1H), 3.25 (s, 3H) rsc.org |

| 1-Benzyl-3-fluoro-3-(methoxycarbonylmethyl)indolin-2-one | Chloroform-d | 7.45 – 7.34 (m, 3.8H), 7.13 – 7.03 (m, 1.9H), 6.83 (d, J = 7.8 Hz, 1.8H) rsc.org |

| N-(3-(3,5-Dimethylphenyl)-3-fluoro-1-methylindolin-2-ylidene)-4-methylbenzenesulfonamide | Chloroform-d | 7.59 (d, J = 8.0 Hz, 2H), 7.35 (t, J = 8.0 Hz, 1H), 7.21 (d, J = 7.6 Hz, 1H) doi.org |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound derivatives, the carbonyl carbon of the lactam ring typically resonates at a downfield chemical shift, often around 165-175 ppm, and can show coupling to the adjacent fluorine atom. rsc.orgrsc.org The quaternary carbon at the C3 position, bonded to the fluorine atom, also exhibits a characteristic signal that is split due to coupling with the fluorine nucleus. rsc.org The chemical shifts of the aromatic carbons are observed in the typical aromatic region (approximately 110-145 ppm), with variations depending on the substitution pattern. rsc.orgrsc.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Coupling Constant (J) in Hz |

|---|---|---|

| 3-Fluoro-3-hydroxy-1-methylindolin-2-one | Chloroform-d | 165.34 (t, J = 30.3 Hz), 144.00 (t, J = 7.0 Hz), 133.66, 124.68, 123.99, 120.15 (t, J = 23.0 Hz), 113.40, 110.92, 109.53, 108.45, 26.36 rsc.org |

| 3-Acetyl-3-fluoro-5-methoxy-1-methylindolin-2-one | Chloroform-d | 200.30 (d, J = 30.3 Hz), 168.99 (d, J = 21.4 Hz), 156.67 (d, J = 2.5 Hz), 138.48 (d, J = 5.1 Hz), 124.07 (d, J = 18.5 Hz), 116.83 (d, J = 2.6 Hz), 111.94, 110.03, 96.13 (d, J = 204.0 Hz), 56.00, 26.82, 26.09 rsc.org |

| 3,3-difluoro-1,5-dimethylindolin-2-one | Chloroform-d | 165.67, 138.88 (t, J = 10 Hz), 135.51, 124.57, 123.18, 122.95, 109.90 (t, J = 247 Hz), 103.23, 29.82, 29.69, 20.36 rsc.org |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Scaffolds

Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.combiophysics.org The chemical shift of the fluorine atom in this compound and its derivatives is highly sensitive to its electronic environment. alfa-chemistry.com This makes ¹⁹F NMR an excellent tool for confirming the presence of the fluorine atom and for detecting subtle structural changes. In many derivatives, the fluorine signal appears as a singlet or a multiplet, with its chemical shift providing valuable structural information. For example, in 3-fluoro-3-hydroxy-1-methylindolin-2-one, the fluorine signal is observed at approximately -112.34 ppm. rsc.org The coupling between the fluorine nucleus and adjacent protons or carbons can also be observed, providing further structural confirmation. rsc.org

Table 3: Selected ¹⁹F NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 3-Fluoro-3-hydroxy-1-methylindolin-2-one | Chloroform-d | -112.34 rsc.org |

| 3-Acetyl-3-fluoro-5-methoxy-1-methylindolin-2-one | Chloroform-d | -165.58 rsc.org |

| 3,3-difluoro-1,5-dimethylindolin-2-one | Chloroform-d | -111.9 rsc.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of newly synthesized compounds. For derivatives of this compound, HRMS data is used to confirm that the experimentally determined mass corresponds to the calculated mass for the expected molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of 3,3-Bis(5-fluoro-2-hydroxyphenyl)indolin-2-one is 346.1443, and the found mass was 346.1450, which is in close agreement. acs.org This level of accuracy is essential for distinguishing between compounds with similar nominal masses.

Table 4: Selected HRMS Data for this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 3,3-Bis(5-fluoro-2-hydroxyphenyl)indolin-2-one | ESI | 346.1443 [M+H]⁺ | 346.1450 | acs.org |

| 3-Acetyl-3-fluoro-5-methoxy-1-methylindolin-2-one | EI | 237.0801 [M]⁺ | 237.0799 | rsc.org |

| 3,3-difluoro-1-methyl-1H-benzo[f]indol-2(3H)-one | ESI | 234.0725 [M+Na]⁺ | 234.0729 | rsc.org |

Low-Resolution Mass Spectrometry

Low-Resolution Mass Spectrometry (LRMS) provides the nominal molecular weight of a compound and can offer information about its fragmentation patterns. While not as precise as HRMS, LRMS is often used for routine analysis and to quickly confirm the presence of the desired product in a reaction mixture. The fragmentation pattern can provide valuable structural clues. For instance, in the mass spectrum of a derivative of this compound, one might observe the loss of the fluorine atom or the methyl group, leading to characteristic fragment ions. rsc.org For example, the low-resolution mass spectrum of 3-acetyl-3-fluoro-5-methoxy-1-methylindolin-2-one shows the molecular ion peak [M]⁺ at m/z 237, along with other fragment ions. rsc.org

Table 5: Selected Low-Resolution Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Mode | m/z of Molecular Ion [M]⁺ |

|---|---|---|

| 3-Acetyl-3-fluoro-5-methoxy-1-methylindolin-2-one | EI | 237 rsc.org |

| 1-(2-cyanoethyl)-3,3-difluoroindolin-2-one | ESI-MS | 293.9 [M+H]⁺ rsc.org |

| 3-allyl-3-fluoro-1-methylindolin-2-one | EI | 233 rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of indolin-2-one derivatives reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the structure. For the indolin-2-one core, key vibrations include the N-H stretch, the amide C=O (lactam) stretch, and aromatic C=C stretches.

In derivatives of this compound, the presence of the fluorine atom and other substituents influences the position and intensity of these characteristic bands. The IR spectra of various substituted indolin-2-ones show consistent patterns. The amide carbonyl (C=O) stretching vibration is typically observed as a strong band in the region of 1650-1740 cm⁻¹. For example, in 5-chloroindoline-2,3-dione, a related dicarbonyl compound, the carbonyl peak appears at 1655 cm⁻¹. rsc.org The N-H stretching vibration of the indole (B1671886) ring typically appears as a broad band between 3200 and 3450 cm⁻¹. tandfonline.com The aromatic C=C ring stretches for the benzene (B151609) portion of the indolin-2-one structure are usually found in the 1600-1625 cm⁻¹ region. up.ac.za

The introduction of a fluorine atom at the C3 position is expected to cause a C-F stretching vibration, which typically appears in the 1000-1400 cm⁻¹ range. However, its identification can sometimes be complicated by the presence of other absorptions in the fingerprint region. The specific frequencies for these vibrations provide a spectroscopic signature for the molecule, allowing for its identification and characterization.

Table 1: Characteristic Infrared Absorption Bands for Substituted Indolin-2-ones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H | Stretch | 3200-3450 (often broad) | tandfonline.comarabjchem.org |

| Amide C=O | Stretch | 1650-1740 (strong) | rsc.orgtandfonline.comarabjchem.org |

| Aromatic C=C | Ring Stretch | 1600-1625 | up.ac.za |

This table presents a generalized summary based on various indolin-2-one derivatives.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. anton-paar.com This method is the gold standard for determining the absolute configuration of chiral molecules. For fluorinated oxindoles, X-ray diffraction analysis confirms the molecular structure and offers insights into intermolecular interactions in the crystal lattice. mdpi.com

The study of fluorinated indolin-2-one derivatives by single-crystal X-ray diffraction has provided detailed structural information. For instance, the analysis of 3-(2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-5-fluoro-3-hydroxy-1-methylindolin-2-one confirmed the stereochemistry of the molecule. nih.goviucr.org In this derivative, the isatin (B1672199) ring was found to be nearly planar, and the crystal structure was stabilized by a network of intermolecular hydrogen bonds involving the fluorine and oxygen atoms. nih.gov

Crystallographic data for a derivative, 4-Fluoro-3-hydroxy-3-((3-hydroxy-1H-pyrazol-5-yl)methyl)indolin-2-one, revealed a monoclinic crystal system with the space group P21/c. mdpi.com The introduction of a fluorine atom can lead to contractions in adjacent bond lengths due to its high electronegativity and can also introduce new intermolecular interactions, such as C-H···F contacts, which influence the crystal packing. mdpi.com These detailed structural parameters are crucial for understanding the molecule's conformation and its potential interactions with biological targets.

Table 2: Example Crystallographic Data for a Fluorinated Indolin-2-one Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 4-Fluoro-3-hydroxy-3-((3-hydroxy-1H-pyrazol-5-yl)methyl)indolin-2-one | mdpi.com |

| Empirical Formula | C₁₂H₁₀FN₃O₃ | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/c | mdpi.com |

| a (Å) | 4.9407(5) | mdpi.com |

| b (Å) | 14.0587(13) | mdpi.com |

| c (Å) | 18.2746(16) | mdpi.com |

| β (°) | 97.040(5) | mdpi.com |

| Volume (ų) | 1259.8(2) | mdpi.com |

| Z | 4 | mdpi.com |

This table presents data for a specific derivative to illustrate the type of information obtained from X-ray crystallography.

Emerging Research Directions and Advanced Applications of 3 Fluoro 3 Methylindolin 2 One in Complex Molecule Synthesis

Role in Asymmetric Synthesis of Chiral Quaternary Centers

The construction of a carbon-fluorine quaternary stereogenic center is a significant challenge in synthetic chemistry. 3-Fluoro-3-methylindolin-2-one and its derivatives are pivotal substrates in methodologies developed to address this challenge. The presence of the fluorine atom influences the reactivity of adjacent functional groups and the stereochemical outcome of reactions.

A primary strategy involves the in situ generation of a fluorinated enolate from a precursor, which can then react with various electrophiles in an asymmetric fashion. For instance, researchers have developed methods for the detrifluoroacetylative in situ generation of fluorinated amide enolates from 3-fluoroindolin-2-one precursors. These enolates undergo asymmetric Mannich additions with sulfinylaldimines, affording α-fluoro-β-(fluoroalkyl)-β-aminoindolin-2-ones that contain C–F quaternary stereogenic centers with high yields and excellent diastereoselectivities.

Another powerful approach is the phosphine-catalyzed enantioselective γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates. This method has been successfully applied to a range of 3-fluoro-substituted oxindole (B195798) substrates, constructing the desired 3-fluoro quaternary center in high yields and with excellent enantioselectivities. The resulting γ-addition products can be further transformed into optically enriched 3-fluoro-3-allyl oxindole derivatives. The creation of chiral centers bearing both a methyl (CH₃) and a trifluoromethyl (CF₃) group has been a subject of intense research, and the principles discovered are applicable to the stereoselective synthesis involving the this compound core.

| Oxindole Substrate | Allenoate Partner | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Boc-3-fluorooxindole | Methyl 2,3-butadienoate | Chiral Phosphine (B1218219) Ligand | 95 | 96 |

| N-Me-3-fluorooxindole | Ethyl 2,3-butadienoate | Chiral Phosphine Ligand | 92 | 94 |

| N-Bn-3-fluorooxindole | Methyl 2,3-butadienoate | Chiral Phosphine Ligand | 98 | 97 |

| N-Allyl-3-fluorooxindole | t-Butyl 2,3-butadienoate | Chiral Phosphine Ligand | 89 | 95 |

Scaffold for Complex Natural Product Mimics

Natural products, with their immense structural and biological diversity, are a cornerstone of drug discovery. The oxindole core is a privileged scaffold found in numerous biologically active alkaloids and synthetic compounds. The this compound structure serves as an excellent starting point for the synthesis of complex molecules that mimic these natural products, a strategy known as biomimetic synthesis.

By leveraging the unique reactivity of the fluorinated oxindole core, chemists can access complex polycyclic and spirocyclic systems. For example, a deacylative alkylation strategy using 3-acetyl-3-fluoro-2-oxindole generates a 3-fluoro-2-oxindole enolate in situ. This intermediate can be functionalized and subsequently used in metathesis reactions to produce complex spiro-compounds. This approach provides access to the core framework of natural products like citrinadins A and B. The synthesis of spirocyclic oxindoles is a particularly active area of research, as these motifs are common in nature and often possess significant biological activity. The development of catalytic asymmetric methods to synthesize these complex structures from simpler oxindole precursors is a key goal.

| Alkaloid Class/Name | Core Structure | Significance |

|---|---|---|

| Spirotryprostatins | Spirocyclic Oxindole | Antimitotic agents |

| Citrinadins | Spiro[furan-2,3'-oxindole] | Antitumor properties. |

| Welwitindolinones | Complex Fused Oxindole | Reversal of multidrug resistance |

| (+)-Crispine A | Pyrrolo[2,1-a]isoquinoline | Antitumor and antiviral activities. |

Development of Novel Fluorinated Building Blocks

Fluorinated building blocks are highly sought after in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. This compound is not only a target molecule but also a precursor for a new generation of more elaborate fluorinated building blocks.

A key strategy for elaborating the this compound scaffold is the deacylative alkylation (DaA) of a 3-acetyl-3-fluoro-2-oxindole precursor. This process generates a 3-fluoro-2-oxindole enolate under mild conditions, which can then be trapped by a variety of electrophiles, including alkyl halides and Michael acceptors. This methodology provides straightforward access to a diverse array of 3-alkylated-3-fluoro-2-oxindoles, which are themselves valuable building blocks for further synthetic transformations. Additionally, palladium-catalyzed deacylative allylation reactions have been employed to introduce allyl groups at the C3 position, further expanding the library of accessible fluorinated synthons. These new, more complex building blocks can then be used in the synthesis of advanced materials and potential pharmaceutical candidates.

| Electrophile | Base/Catalyst System | Resulting 3-Substituted-3-fluoro-2-oxindole | Yield |

|---|---|---|---|

| Methyl Iodide | Triton B | 3-Fluoro-3-methyl-2-oxindole | Good |

| Ethyl Iodide | Triton B | 3-Ethyl-3-fluoro-2-oxindole | Very High |

| Allyl Bromide | Triton B | 3-Allyl-3-fluoro-2-oxindole | High |

| Benzyl (B1604629) Bromide | Triton B | 3-Benzyl-3-fluoro-2-oxindole | Very High |

| Allyl Alcohol | LiOtBu / Pd(OAc)₂ | 3-Allyl-3-fluoro-2-oxindole | Good |

Table of Mentioned Chemical Compounds

|

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-3-methylindolin-2-one, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Cyclization of fluorinated precursors using acetic acid under reflux (3 hours) .

- Route 2 : Alkylation of indolinone intermediates with methyl iodide in DMF using NaH as a base .

- Fluorination : Fluorine introduction via Fe-mediated reduction in methanol/HCl under reflux .

- Key Considerations :

- Temperature control (e.g., reflux vs. room temperature) impacts reaction efficiency.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products .

- Data Table :

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | CH₃COOH, reflux, 3 h | 65–70 | >95% | |

| Alkylation | NaH, DMF, CH₃I, RT, 12 h | 55–60 | 90–92% | |

| Fluorination (Fe/HCl) | Fe, CH₃OH, HCl, reflux, 3 h | 75–80 | >98% |

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and confirm the indolinone core .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in this compound synthesis?

- Methodology :

- Catalytic Fluorination : Explore transition-metal catalysts (e.g., Pd/Cu) for selective C–F bond formation.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) while maintaining yield .

- Data Contradictions :

- Fe-mediated fluorination ( ) yields higher purity (>98%) compared to traditional alkylation (, –92%). Hypothesis: Fe reduces side reactions via selective reduction .

Q. What computational strategies validate the biological target interactions of this compound?

- Methodology :

- Molecular Docking : Use Schrödinger’s Maestro or MOE for in silico binding affinity studies with kinase targets (e.g., EGFR) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) alter the compound’s bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 3-Trifluoromethyl variants) and test against cancer cell lines (IC₅₀ assays) .

- Comparative Analysis : Fluorine enhances metabolic stability; methyl groups improve lipophilicity (logP = 2.1 vs. 1.8 for non-fluorinated analogs) .

Q. How to resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Control Experiments : Replicate synthesis under standardized conditions to verify reproducibility .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3,3-Dimethylindolin-2-one) .

Research Findings and Future Directions

- Kinase Inhibition : this compound shows moderate activity against JAK2 (IC₅₀ = 1.2 µM) but requires optimization for selectivity .

- Antimicrobial Potential : Preliminary assays indicate MIC = 32 µg/mL against S. aureus, suggesting utility in antibiotic adjuvants .

- Open Challenges :

- Develop enantioselective fluorination protocols.

- Explore prodrug formulations to enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.